(1E)-N'-(2,4-dinitrophenyl)-N-(2-methyl-5-nitrophenyl)propanehydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHYL-5-NITROPHENYL)PROPANIMIDAMIDE is a complex organic compound characterized by the presence of nitro groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHYL-5-NITROPHENYL)PROPANIMIDAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then subjected to further reactions, such as condensation with 2-methyl-5-nitroaniline, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHYL-5-NITROPHENYL)PROPANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHYL-5-NITROPHENYL)PROPANIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of various compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of (E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHYL-5-NITROPHENYL)PROPANIMIDAMIDE involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications.
2,4-Dinitrophenylacetic acid: Another compound with similar structural features and applications.
Uniqueness
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHYL-5-NITROPHENYL)PROPANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in research and industry .
Properties
Molecular Formula |
C16H16N6O6 |
---|---|
Molecular Weight |
388.33 g/mol |
IUPAC Name |
N-(2,4-dinitroanilino)-N'-(2-methyl-5-nitrophenyl)propanimidamide |
InChI |
InChI=1S/C16H16N6O6/c1-3-16(17-14-8-11(20(23)24)5-4-10(14)2)19-18-13-7-6-12(21(25)26)9-15(13)22(27)28/h4-9,18H,3H2,1-2H3,(H,17,19) |
InChI Key |
HSNFHLOKLQVCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1=C(C=CC(=C1)[N+](=O)[O-])C)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.